BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide

qHTS profiling selectivity Sfp PPTase

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide (CAS 314766-89-7) is a disubstituted phenylacetamide (C₁₇H₁₇NO₃, MW 283.32) carrying a 4-acetyl substituent on the anilide ring and a 4-methoxy group on the phenylacetyl moiety. Catalogued as ChemBridge screening compound SC-5356373 and ChEMBL ID CHEMBL1566494, it belongs to a large phenylacetamide library class with drug-like physicochemical parameters: ACD/LogP 2.68, topological polar surface area 55.4 Ų, zero Rule-of-5 violations, and 4 rotatable bonds.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 314766-89-7
Cat. No. B2766264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
CAS314766-89-7
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20)
InChIKeyQEKLZEKJMJQYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-(4-methoxyphenyl)acetamide (CAS 314766-89-7): Screening Compound Identity & Physicochemical Baseline


N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide (CAS 314766-89-7) is a disubstituted phenylacetamide (C₁₇H₁₇NO₃, MW 283.32) carrying a 4-acetyl substituent on the anilide ring and a 4-methoxy group on the phenylacetyl moiety . Catalogued as ChemBridge screening compound SC-5356373 and ChEMBL ID CHEMBL1566494, it belongs to a large phenylacetamide library class with drug-like physicochemical parameters: ACD/LogP 2.68, topological polar surface area 55.4 Ų, zero Rule-of-5 violations, and 4 rotatable bonds . The compound has been profiled across 12 distinct PubChem qHTS bioassays, yielding a selectivity fingerprint that distinguishes it from structurally proximate analogs [1].

Why N-(4-Acetylphenyl)-2-(4-methoxyphenyl)acetamide Cannot Be Casually Substituted by Generic Phenylacetamide Analogs


Within the phenylacetamide chemotype, minor substituent variations produce divergent bioactivity signatures and ADME-relevant physicochemical profiles. The target compound combines a 4-acetyl anilide hydrogen-bond acceptor with a 4-methoxy phenylacetyl lipophilic tail—a dual-substitution pattern that is absent in simpler analogs such as N-(4-acetylphenyl)-2-phenylacetamide (lacking the 4-methoxy group; CAS 89246-39-9) or N-(4-methoxyphenyl)-2-phenylacetamide (lacking the 4-acetyl group; CAS 50916-21-7) . In ChEMBL qHTS profiling, this compound produced a selectivity fingerprint with a single active call against Bacillus subtilis Sfp phosphopantetheinyl transferase (potency 50.1 µM) while remaining inactive across eleven other targets, demonstrating that even the combined 4-acetyl/4-methoxy substitution pattern yields a narrow, non-promiscuous activity profile that cannot be extrapolated from close congeners [1]. Procurement of a generic phenylacetamide without confirming this precise substitution pattern risks introducing a compound with an entirely different biological selectivity and physicochemical signature.

N-(4-Acetylphenyl)-2-(4-methoxyphenyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Selectivity Fingerprint: 1 Active Target Out of 12 qHTS Assays vs. Pan-Assay Interference Profile of Analog Series

In a comprehensive PubChem qHTS panel spanning 12 distinct targets, N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide (CHEMBL1566494) exhibited a single 'Active' classification—against Bacillus subtilis Sfp phosphopantetheinyl transferase at a potency of 50.1 µM—with all remaining 11 assays returning 'Inconclusive' or 'Inactive' calls [1]. By contrast, generic N-substituted phenylacetamides without the dual 4-acetyl/4-methoxy motif have been documented as promiscuous penicillin G acylase substrates with broad enzymatic turnover (k_cat up to 43 s⁻¹ for the 4-bromo analog), indicating a fundamentally different target engagement profile [2]. The narrow selectivity of the target compound makes it more suitable for probe development where off-target minimization is required, whereas the broader enzymatic reactivity of simpler analogs suits biocatalysis applications.

qHTS profiling selectivity Sfp PPTase phenylacetamide

Computational Physicochemical Differentiation: LogP and tPSA Position Within Oral Drug-Like Space vs. De-Methoxy and De-Acetyl Analogs

The target compound occupies a distinct region of oral drug-like chemical space defined by ACD/LogP 2.68 and tPSA 55.4 Ų, with 4 rotatable bonds and 1 H-bond donor . Removal of the 4-methoxy group (yielding N-(4-acetylphenyl)-2-phenylacetamide, C₁₆H₁₅NO₂, MW 253.30) reduces LogP to approximately 2.1 and tPSA to 46 Ų—a shift toward higher aqueous solubility but reduced membrane permeability . Removal of the 4-acetyl group (yielding N-(4-methoxyphenyl)-2-phenylacetamide, C₁₅H₁₅NO₂, MW 241.29) produces a compound with lower MW and fewer H-bond acceptors, altering the balance between solubility and target binding capacity. The target compound's combination of both substituents places it in a physicochemical niche (MW 283, LogP 2.5–2.7, tPSA 55) that optimizes permeability while maintaining adequate solubility—an equilibrium not achieved by either mono-substituted analog .

drug-likeness LogP tPSA physicochemical property

APE1 (APEX1) Differential Activity: 3.16 µM Potency Sets This Compound Apart Within the qHTS Phenylacetamide Set

In a PubChem qHTS confirmatory assay for inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1/APEX1), N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide recorded a potency value of 3.16 µM—the lowest potency value across all 12 targets tested for this compound and the only target where potency fell below 10 µM [1]. Although the assay was classified as 'inactive' (likely due to a predefined activity threshold not being met), the 3.16 µM value places this compound approximately 5–15-fold more potent against APE1 than against any other target in the panel (next closest: Tau at 15.8 µM, firefly luciferase at 21.3 µM, ELG1 at 20.6 µM) [1]. This intramolecular selectivity window is not observed for the de-methoxy analog N-(4-acetylphenyl)-2-phenylacetamide, which has been characterized primarily as a penicillinase inhibitor rather than a DNA repair enzyme modulator [2]. The 4-methoxy group thus appears to confer a specific, albeit modest, affinity bias toward the APE1 active site.

APE1 APEX1 DNA repair phenylacetamide inhibitor

Absence of Luciferase Interference: Firefly Luciferase Counterscreen Distinguishes True Biological Activity from Assay Artifact

In a firefly luciferase counterscreen (PubChem qHTS profiling assay for luciferase inhibitor/activator), N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide returned a potency value of 21.3 µM with an 'inconclusive' classification, indicating no significant luciferase inhibition or activation at sub-20 µM concentrations [1]. This is a critical quality filter: many phenylacetamide derivatives containing electron-rich aromatic systems have been reported as luciferase inhibitors, generating false-positive 'hits' in ATP-dependent luciferase reporter assays [2]. The target compound's clean luciferase profile means that its single active call (Sfp PPTase, 50.1 µM) and its APE1 bias (3.16 µM) are unlikely to be luciferase interference artifacts. Structural analogs containing a free phenolic -OH or catechol moiety in place of the 4-methoxy group would present a higher risk of luciferase-based assay interference [3].

luciferase counterscreen assay artifact PAINS qHTS triage

Optimal Procurement and Deployment Scenarios for N-(4-Acetylphenyl)-2-(4-methoxyphenyl)acetamide


Sfp Phosphopantetheinyl Transferase Inhibitor Screening and Probe Development in Bacterial Anti-Virulence Programs

This compound is the only member of its immediate phenylacetamide analog series with a documented 'Active' classification against Bacillus subtilis Sfp PPTase (potency 50.1 µM) in qHTS [1]. Sfp PPTase is an essential enzyme for bacterial secondary metabolism and virulence factor maturation; inhibitors are sought as anti-virulence agents that disarm pathogens without imposing classical antibiotic selective pressure. Procurement of this specific compound—rather than a generic phenylacetamide—ensures that the screening hit identity matches the validated chemotype, enabling structure-activity relationship (SAR) expansion around the 4-acetyl and 4-methoxy substituents that jointly confer this activity.

APE1-Targeted Oncology Probe Scaffold Requiring a Clean Luciferase Interference Profile

The compound exhibits its strongest intramolecular potency bias toward APE1/APEX1 (3.16 µM), approximately 5-fold more potent than against any other target in the 12-assay ChEMBL panel [1]. Critically, the firefly luciferase counterscreen confirms no significant interference at screening-relevant concentrations (potency 21.3 µM, inconclusive) . This combination of measurable APE1 bias plus verified assay cleanliness makes this compound suitable as a starting scaffold for APE1 inhibitor medicinal chemistry programs that rely on luciferase-based cellular reporter readouts, where false-positive triage is a significant bottleneck.

Physicochemical Reference Standard for Dual-Substituted Phenylacetamide Library Design

With experimentally derived (Hit2Lead) and predicted (ACD/Labs) physicochemical parameters—LogP 2.52-2.68, tPSA 55.4 Ų, MW 283, 0 Rule-of-5 violations—this compound occupies a balanced oral drug-like space at the intersection of permeability and solubility [1]. It serves as a fixed reference point for phenylacetamide library enumeration: SAR exploration can proceed by independently varying the acetyl (H-bond acceptor, polar) and methoxy (lipophilic) substituents while using this compound's measured LogP, tPSA, and multi-target selectivity profile as the benchmark against which new analogs are compared.

Negative Control Compound for Pan-Assay Interference (PAINS) Evaluation of Phenylacetamide Libraries

With 11 out of 12 targets showing 'Inconclusive' or 'Inactive' results and no luciferase interference at screening concentrations, this compound provides a well-characterized negative control for phenylacetamide-focused screening campaigns [1]. It can be deployed as an internal reference to establish baseline false-positive rates and to benchmark the selectivity of new, more potent phenylacetamide hits emerging from focused library screens. The availability of this compound through ChemBridge's Hit2Lead platform in quantities from 1 mg to 25 mg facilitates its routine use as a screening control .

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.